molecular formula C20H18BrN3O3 B2970466 N-(4-bromophenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891866-85-6

N-(4-bromophenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B2970466
CAS No.: 891866-85-6
M. Wt: 428.286
InChI Key: OIDHNOAJPHPZJV-UHFFFAOYSA-N
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Description

This compound is a bromophenyl-substituted acetamide derivative featuring a 3,5-dimethylphenyl-functionalized dihydropyrazine ring. The dihydropyrazine core (2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl) introduces rigidity and electronic effects, while the 4-bromophenyl and 3,5-dimethylphenyl groups contribute to lipophilicity and steric bulk. Such structural features are critical for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic interactions .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-13-9-14(2)11-17(10-13)24-8-7-23(19(26)20(24)27)12-18(25)22-16-5-3-15(21)4-6-16/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDHNOAJPHPZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromoaniline with 3,5-dimethylbenzoyl chloride to form an intermediate, which is then reacted with ethyl acetoacetate in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Target Compound
  • Core structure : Dihydropyrazine ring with two ketone groups (2,3-dioxo).
  • Substituents : 4-Bromophenyl (electron-withdrawing) and 3,5-dimethylphenyl (electron-donating, lipophilic).
  • Synthetic route : Likely involves coupling of 4-bromophenylacetic acid with a dihydropyrazine intermediate via carbodiimide-mediated amidation, analogous to methods in .
Analog 1: 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ()
  • Core structure : Simple acetamide without a heterocyclic ring.
  • Substituents : 3,4-Difluorophenyl (enhanced electronegativity).
  • Synthesis : Carbodiimide coupling of 4-bromophenylacetic acid with 3,4-difluoroaniline .
  • Key difference : Absence of the dihydropyrazine ring reduces conformational rigidity compared to the target compound.
Analog 2: N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide ()
  • Core structure : Pyrazolo[3,4-d]pyrimidine (fused bicyclic system).
  • Substituents : 4-Fluorophenyl and bromobenzyl groups.

Physical and Spectroscopic Properties

Table 1: Comparative Data
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound C20H17BrN2O3 437.27 Not reported Expected IR: ~1640 cm⁻¹ (amide C=O)
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide C14H10BrF2NO 342.14 150–152 IR: 1641 cm⁻¹ (amide C=O); NMR: δ 11.61 (NH)
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide C22H19BrFN5O2 484.3 Not reported Mass: 571.198.8 (M++1)
Example 83 () C28H25F2N5O3 541.53 302–304 IR: 1641 cm⁻¹ (amide C=O); MP elevated due to fused rings
Key Observations:
  • The target compound’s dihydropyrazine core likely lowers its melting point compared to fused heterocyclic analogs (e.g., Example 83, MP 302–304°C) due to reduced crystal packing efficiency .
  • The 3,5-dimethylphenyl group may enhance solubility in nonpolar solvents relative to fluorinated analogs .

Biological Activity

N-(4-bromophenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure

The molecular formula of the compound is C29H28BrN3O3C_{29}H_{28}BrN_3O_3 with a molecular weight of approximately 578.53 g/mol. The structure features a bromophenyl group and a dihydropyrazine moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown effectiveness against Staphylococcus aureus and other Gram-positive pathogens. Compounds with halogen substitutions (like bromine) often demonstrate enhanced lipophilicity and reactivity, contributing to their antimicrobial potency .

Antitumor Activity

Research has indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the dihydropyrazine structure is believed to play a vital role in inducing apoptosis in tumor cells. For example, derivatives of acridinedione have been shown to possess notable antitumor effects, suggesting a potential pathway for this compound as a therapeutic agent .

Study 1: Antimicrobial Evaluation

A study conducted on thiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited broad-spectrum antimicrobial activity. The compounds were tested against both drug-resistant and susceptible strains of bacteria and fungi. The results indicated that certain substitutions significantly enhanced their effectiveness against resistant strains .

Study 2: Cytotoxicity Screening

In another investigation focusing on cytotoxic properties, compounds structurally related to this compound were screened for activity against human cancer cell lines. The findings revealed that several derivatives induced cell death through apoptosis pathways. The study emphasized the importance of structural modifications in enhancing cytotoxic effects .

Summary of Findings

Activity Type Target Effectiveness
AntimicrobialGram-positive bacteriaEffective against resistant strains
AntitumorVarious cancer cell linesInduced apoptosis

Q & A

Q. What are the standard protocols for synthesizing N-(4-bromophenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide?

  • Methodological Answer : Synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane under inert conditions. A stoichiometric ratio of 1:1 for the acid (e.g., substituted phenylacetic acid) and amine (e.g., 4-aminoantipyrine) is used, with triethylamine as a base. Post-reaction, the product is extracted, washed (e.g., NaHCO₃, brine), and purified via slow evaporation crystallization. Reaction monitoring via TLC or HPLC is critical to ensure completion .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular conformation and intermolecular interactions (e.g., hydrogen bonding patterns like R₂²(10) dimers). SC-XRD data should include refinement parameters (R factor < 0.05) and thermal displacement values .
  • Spectroscopic techniques :
  • NMR (¹H/¹³C) to verify proton environments and aromatic substitution patterns.
  • FT-IR for carbonyl (C=O) and amide (N-H) stretching frequencies.
  • Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Pre-experiment training : Mandatory safety exams (100% score required) covering chemical hygiene plans, emergency procedures, and waste disposal .
  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

  • Methodological Answer :
  • Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates and transition states, reducing trial-and-error experimentation. Software like Gaussian or ORCA can simulate energy profiles for amide bond formation .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to identify optimal solvents, catalysts, and temperatures. ML can prioritize experimental conditions with >80% yield likelihood .
  • In silico screening : Predict solubility and stability using tools like COSMO-RS .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural analysis?

  • Methodological Answer :
  • Multi-technique validation : Cross-validate SC-XRD data with NMR/IR to resolve discrepancies (e.g., conformational polymorphism observed in asymmetric unit variations) .
  • Dynamic NMR : Detect rotational barriers in amide bonds if temperature-dependent peak splitting occurs.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies .
  • Error analysis : Calculate mean C-C bond length deviations (e.g., ±0.006 Å) to assess data reliability .

Q. What strategies are effective for studying the compound’s reaction mechanisms and biological interactions?

  • Methodological Answer :
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH/temperature conditions.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities (Kd) with biological targets (e.g., enzymes or receptors).
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes in active sites. Validate with mutagenesis studies .
  • Metabolite profiling : LC-MS/MS to identify degradation products under simulated physiological conditions .

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